molecular formula C11H11N3O B1426737 4-[(2-Methylpyrimidin-4-yl)oxy]aniline CAS No. 1283979-71-4

4-[(2-Methylpyrimidin-4-yl)oxy]aniline

Cat. No.: B1426737
CAS No.: 1283979-71-4
M. Wt: 201.22 g/mol
InChI Key: UKGCHZCUVIVICY-UHFFFAOYSA-N
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Description

4-[(2-Methylpyrimidin-4-yl)oxy]aniline (CAS 1283979-71-4) is a high-purity chemical compound with a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol . This aniline derivative, characterized by a 2-methylpyrimidine group, is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The primary research value of this compound lies in its structure, which incorporates both an aniline and a pyrimidine moiety. These functional groups are privileged scaffolds frequently found in active pharmaceutical ingredients (APIs). The molecule serves as a key building block for the synthesis of more complex target compounds. Its structure is amenable to further functionalization, making it particularly useful for constructing molecular libraries for biological screening. Researchers utilize it in the development of potential therapeutic agents, where the pyrimidine core can act as a hinge-binding motif in kinase inhibitor design. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling information. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Specifications:

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCHZCUVIVICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Representative Reaction:

2,4-dichloropyrimidine + 4-aminophenol → 4-[(2-methylpyrimidin-4-yl)oxy]aniline

Note: For the methyl substitution at the 2-position, methylation can be performed prior to or after the pyrimidine core synthesis.

Suzuki–Miyaura Cross-Coupling for Aromatic Functionalization

This method involves coupling of a pyrimidinyl boronic acid or ester with aryl halides to extend the aromatic system or introduce specific substituents.

Process Overview:

Example:

2,4-dichloropyrimidine + (3-nitrophenyl)boronic acid → 4-(3-nitrophenyl)pyrimidin-4-amine

Reduction and Hydrolysis for Final Functionalization

Post-coupling, reduction of nitro groups to amino groups is performed using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere). Hydrolysis of nitrile or ester functionalities may also be employed to introduce amino groups or hydroxyl functionalities.

Typical Conditions:

Alternative Route: Multi-step Synthesis via Intermediates

A multistep route involves synthesizing intermediates such as 2-(2-methylpyrimidin-4-yl)phenols , followed by etherification with amino groups.

Sample Sequence:

  • Step 1: Synthesis of methylated pyrimidine core via methylation of pyrimidine derivatives.
  • Step 2: Formation of phenolic intermediates via substitution reactions.
  • Step 3: Etherification of phenolic intermediates with aminoalkyl halides or related derivatives under basic conditions.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Typical Conditions Advantages References
Nucleophilic substitution 2,4-dichloropyrimidine SNAr with phenols/amines Reflux in polar aprotic solvents (e.g., DMF, DMSO) High regioselectivity ,
Suzuki coupling Halopyrimidines + boronic acids Pd-catalyzed cross-coupling Reflux in dioxane or toluene, with base Structural diversity ,
Catalytic hydrogenation Nitro-pyrimidines Pd/C, H₂ Room temp to mild heating Efficient nitro reduction ,
Multi-step synthesis Pyrimidine derivatives + phenols Methylation, etherification Varied, often reflux Flexibility for complex structures ,

Research Findings and Notes:

  • The synthesis of This compound is often achieved via regioselective substitution on pyrimidine cores, favoring the 4-position due to electronic factors.
  • The use of Suzuki coupling provides a versatile pathway for introducing various aromatic substituents, enabling structural modifications.
  • Hydrogenation of nitro precursors is a common step for converting nitro groups to amino groups, facilitating subsequent etherification or coupling reactions.
  • Patents such as WO2014188453A2 describe novel processes involving chlorination and coupling strategies, emphasizing the importance of regioselectivity and functional group compatibility in synthesis.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-[(2-Methylpyrimidin-4-yl)oxy]aniline serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to act as a building block in the development of new materials and compounds .

Biology

Research has indicated that this compound exhibits significant biological activity. Notably, it has been studied for its antimicrobial and anti-inflammatory properties :

  • Antimicrobial Activity : Preliminary studies suggest that this compound may be effective against various bacterial strains, indicating its potential for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound is believed to inhibit enzymes associated with inflammatory processes, such as cyclooxygenase (COX). In vitro studies have shown that similar pyrimidine derivatives can significantly suppress COX enzyme activity, suggesting a robust anti-inflammatory response .

Medicine

This compound is under investigation as a potential pharmaceutical agent. Current research focuses on its ability to modulate specific biological pathways, which could lead to the development of drugs targeting inflammation and microbial resistance .

Case Study 1: Anti-inflammatory Properties

A recent study explored the anti-inflammatory effects of derivatives similar to this compound using carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, researchers tested the efficacy of this compound against various bacterial strains. The findings indicated that the compound exhibited notable antibacterial activity, paving the way for its application in developing new antimicrobial therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to either the pyrimidine ring or the aniline group can enhance its potency and selectivity. For instance:

  • Electron-donating groups on the pyrimidine ring have been associated with increased anti-inflammatory activity.

This knowledge can guide future research aimed at developing more effective derivatives with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 4-[(2-Methylpyrimidin-4-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table compares 4-[(2-Methylpyrimidin-4-yl)oxy]aniline with structurally related pyrimidine derivatives:

Compound Name Substituents on Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2-Methyl C₁₁H₁₁N₃O 201.22 Intermediate for antitumor agents
4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline 3-Pyridyl, 4-Methyl C₁₆H₁₄N₄O 278.31 Antitumor drug synthesis; N-H⋯N hydrogen bonding stabilizes crystal structure
4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline 4,6-Dimethyl C₁₂H₁₃N₃O 215.26 Lab research; enhanced steric hindrance
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline 4-Trifluoromethyl C₁₁H₈F₃N₃O 255.20 Increased lipophilicity; potential kinase inhibition
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline HCl 5-Cl, 6-CF₃ C₁₁H₈ClF₃N₃O·HCl 316.67 Enhanced bioactivity; hydrochloride salt improves solubility
3-((2-Chloropyrimidin-4-yl)oxy)aniline 2-Chloro C₁₀H₈ClN₃O 221.64 Research applications; halogen enhances reactivity

Key Findings and Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds like 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline (CF₃ group) exhibit increased lipophilicity, which may enhance membrane permeability and target binding .

Crystallography and Stability :

  • The 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline analog demonstrates intermolecular N-H⋯N hydrogen bonds, which stabilize its crystal lattice and may influence solid-state bioavailability .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline HCl ) are commonly employed to enhance aqueous solubility, a critical factor for in vivo efficacy .

Positional Isomerism :

  • Substitution at the 3-position of the aniline ring (vs. 4-position) alters electronic distribution and steric interactions, as seen in 3-(2-Methylpyrimidin-4-yl)aniline (CAS: 175201-90-8) . This may impact binding to enzymes like kinases.

Antitumor Potential

  • Pyrimidine derivatives with N-H groups (e.g., 4-Methyl-3-[4-(3-pyrid-yl)pyrimidin-2-yl-oxy]aniline ) show promise in inhibiting tyrosine kinases, a mechanism leveraged in drugs like imatinib .
  • The trifluoromethyl -substituted analog () is hypothesized to mimic ATP in kinase binding pockets due to its size and electronegativity .

Biological Activity

4-[(2-Methylpyrimidin-4-yl)oxy]aniline is a chemical compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁N₃O
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 1283979-71-4

The compound features a pyrimidine moiety linked to an aniline structure, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate the activity of various biological pathways, particularly those involved in inflammation and microbial resistance:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes, such as cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of similar structures exhibit significant COX-1 and COX-2 inhibition, indicating potential anti-inflammatory properties .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies have reported that similar pyrimidine derivatives significantly suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 cells, indicating a robust anti-inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityPotential cytotoxic effects on cancer cells

Case Study: Anti-inflammatory Properties

In a recent study, derivatives similar to this compound were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups, supporting the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the aniline group can enhance its potency and selectivity:

  • Electron-donating groups on the pyrimidine ring have been associated with increased anti-inflammatory activity.
  • Substituents at specific positions on the aniline structure can influence both the pharmacokinetics and pharmacodynamics of the compound.

Q & A

Basic: What are the established synthetic routes for 4-[(2-Methylpyrimidin-4-yl)oxy]aniline, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between substituted pyrimidines and aniline derivatives. For example, describes a protocol using 4-chloro-2-(6-chloropyrimidin-4-yl)aniline under reflux conditions with a base (e.g., NaOH) in toluene, yielding the target compound (LCMS: m/z 245 [M+H]⁺, HPLC retention time: 0.75 minutes) . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions.
  • Temperature : Reflux (~108°C) ensures sufficient activation energy for substitution.
  • Purification : HPLC or recrystallization (e.g., methanol) is critical for isolating high-purity product .
    Yield optimization requires stoichiometric control of reagents and monitoring reaction progress via TLC or LCMS.

Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., LCMS, NMR) for this compound?

Answer:
Discrepancies may arise from impurities, tautomerism, or solvent effects. A methodological approach includes:

  • Cross-validation : Compare LCMS (m/z 245 [M+H]⁺ in ) with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • NMR analysis : Assign peaks using ¹H-¹H COSY and HSQC to distinguish aromatic protons (e.g., pyrimidinyl vs. aniline signals).
  • Crystallography : Use single-crystal X-ray diffraction (SHELXL, as in ) to confirm regiochemistry and rule out structural isomers .
  • Control experiments : Repeat synthesis under standardized conditions (e.g., ’s 48% yield protocol) to verify reproducibility .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Chromatography : HPLC (e.g., retention time 0.75 minutes, ) ensures purity .
  • Spectroscopy :
    • LCMS : Confirms molecular ion (m/z 245 [M+H]⁺) and detects byproducts.
    • ¹³C NMR : Identifies carbonyl and aromatic carbons (pyrimidinyl C=O at ~160 ppm).
  • Elemental analysis : Validates C, H, N composition.
  • Melting point : Consistency with literature (e.g., 110°C in ) indicates purity .

Advanced: How can crystallographic data (e.g., SHELX refinement) address uncertainties in the compound’s molecular geometry?

Answer:
SHELX programs ( ) are pivotal for resolving bond angles, torsion angles, and intermolecular interactions:

  • Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature reduces thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks.
  • Validation : Check R-factor (<5%), residual density maps, and CIF files against databases (e.g., Cambridge Structural Database).
    Example: Pyrimidinyl-oxyaniline derivatives often show planar geometry, with dihedral angles <10° between aromatic rings .

Basic: What are the documented biological or pharmacological research applications of this compound?

Answer:
While direct applications are not detailed in the evidence, structurally related aniline-pyrimidine hybrids are explored as kinase inhibitors (e.g., ’s Afatinib precursor) . Potential research directions include:

  • Structure-activity relationships (SAR) : Modifying the pyrimidine methyl group or aniline substituents to enhance binding affinity.
  • Enzyme inhibition assays : Testing against tyrosine kinases (e.g., EGFR) using in vitro kinase activity assays .

Advanced: How can researchers mitigate low yields in multistep syntheses involving this compound?

Answer:
Low yields (e.g., 48% in ) often stem from competing side reactions or unstable intermediates. Strategies include:

  • Protecting groups : Temporarily shield the aniline NH₂ during pyrimidine coupling (e.g., Boc protection, ) .
  • Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling to improve regioselectivity.
  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Advanced: What computational methods support the design of derivatives with enhanced properties?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection.
  • Molecular docking : Models interactions with target proteins (e.g., kinases in ) to prioritize synthetic targets .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using regression analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Methylpyrimidin-4-yl)oxy]aniline
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4-[(2-Methylpyrimidin-4-yl)oxy]aniline

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